molecular formula C10H14N4O2 B1492165 1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2090296-50-5

1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1492165
CAS No.: 2090296-50-5
M. Wt: 222.24 g/mol
InChI Key: JRMDAZFLJFXYSF-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Name Derivation and Isomerism Considerations

The derivation of the International Union of Pure and Applied Chemistry name for this compound follows systematic nomenclature principles that prioritize functional groups according to established hierarchical rules. The process begins with identification of the principal functional group, which in this case is the aldehyde moiety attached to the triazole ring at the 4-position. This aldehyde group takes precedence over other functional groups present in the molecule, including the amide functionality within the acetyl substituent, thereby establishing the carbaldehyde designation as the primary suffix in the systematic name. The triazole ring system serves as the parent structure, requiring specification of the nitrogen substitution pattern using the 1H-1,2,3-triazole nomenclature to indicate the tautomeric form and connectivity sequence.

The systematic naming process continues with the identification and description of substituents attached to the parent triazole structure. The complex substituent at the 1-position of the triazole ring requires careful analysis to establish the correct nomenclature hierarchy. This substituent consists of a methyl group connected to the 3-position of a pyrrolidine ring, which itself bears an acetyl group at the nitrogen atom. The nomenclature system requires working outward from the point of attachment, beginning with the methyl group as the immediate substituent, followed by the substituted pyrrolidine system described in parentheses. The resulting systematic name accurately reflects the molecular connectivity while maintaining consistency with International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds.

Isomerism considerations play a crucial role in the complete structural identification of this compound, as multiple isomeric forms are theoretically possible based on the substitution patterns and stereochemical arrangements. Constitutional isomerism represents the most significant consideration, as the pyrrolidine ring attachment could theoretically occur at different positions, creating distinct structural entities with different chemical and biological properties. The specification of the 3-position for pyrrolidine attachment eliminates ambiguity regarding the constitutional structure, but stereochemical isomerism remains a consideration due to the presence of a chiral center at the 3-position of the pyrrolidine ring. Although the absolute stereochemistry is not specified in the standard name, this chiral center could give rise to enantiomeric forms with potentially different biological activities and pharmacological properties.

The tautomeric considerations associated with the triazole ring system add another layer of complexity to the isomerism analysis. The 1H-1,2,3-triazole designation specifically identifies the tautomeric form and protonation state of the triazole nitrogen atoms, eliminating potential ambiguity regarding the electronic structure and hydrogen bonding patterns. This specification becomes particularly important when considering the compound's potential interactions with biological targets or its behavior in different chemical environments. The systematic analysis of these isomeric possibilities ensures accurate identification and differentiation from related compounds that might possess similar molecular formulas but different connectivity patterns or stereochemical arrangements.

Comparative Analysis of Chemical Abstracts Service Registry Numbers (2090296-50-5 vs Related Triazolecarbaldehydes)

The Chemical Abstracts Service registry number 2090296-50-5 uniquely identifies this compound within the global chemical database system, distinguishing it from structurally related triazolecarbaldehyde compounds that share similar molecular frameworks but differ in substitution patterns or connectivity arrangements. Comparative analysis with related registry numbers reveals systematic relationships between structural modifications and database classifications, providing insights into the chemical space occupied by this class of heterocyclic compounds. The registry number system serves as an essential tool for unambiguous chemical identification, particularly when dealing with complex molecules that might be susceptible to nomenclature variations or alternative naming conventions.

Examination of closely related triazolecarbaldehyde derivatives reveals the systematic nature of Chemical Abstracts Service number assignments and their correlation with structural features. The compound 1-(1-acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde, bearing registry number 2091246-35-2, provides an excellent comparison point due to its nearly identical structure, differing only in the ring size of the saturated heterocycle (piperidine vs pyrrolidine). This structural relationship, involving the expansion of a five-membered pyrrolidine ring to a six-membered piperidine ring, results in identical molecular formulas (C₁₀H₁₄N₄O₂) and molecular weights (222.24 grams per mole), yet the compounds receive distinct registry numbers reflecting their different connectivity patterns and three-dimensional structures.

The systematic comparison extends to other related triazolecarbaldehyde compounds, including 1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (registry number 2097964-32-2) and 1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde. These compounds demonstrate the impact of both ring size modifications and substituent changes on registry number assignments, with the azetidine derivatives showing different molecular formulas due to the reduced ring size compared to the pyrrolidine parent compound. The registry number 2097964-32-2 for the ethylazetidin derivative reflects both the ring contraction and the substitution of an acetyl group with an ethyl group, resulting in a molecular formula of C₉H₁₄N₄O and a molecular weight of 194.23 grams per mole.

Compound Name Chemical Abstracts Service Number Molecular Formula Molecular Weight Ring System
This compound 2090296-50-5 C₁₀H₁₄N₄O₂ 222.24 Pyrrolidine
1-(1-acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde 2091246-35-2 C₁₀H₁₄N₄O₂ 222.24 Piperidine
1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde 2097964-32-2 C₉H₁₄N₄O 194.23 Azetidine
1H-1,2,3-triazole-4-carbaldehyde 16681-68-8 C₃H₃N₃O 97.08 None

Substituent Position Analysis: Pyrrolidinyl vs Azetidinyl Methyl Groups

The comparative analysis of pyrrolidinyl versus azetidinyl methyl substituents in triazolecarbaldehyde derivatives reveals significant structural and conformational differences that impact molecular properties and potential biological activities. The pyrrolidine ring system in this compound represents a five-membered saturated heterocycle containing one nitrogen atom, which provides specific geometric constraints and conformational preferences that influence the overall molecular shape and flexibility. The five-membered ring adopts an envelope conformation, creating a puckered structure that positions the substituents in defined spatial arrangements relative to the ring plane. This conformational characteristic becomes particularly important when considering the 3-position substitution, as it determines the orientation of the methyl linker and its connection to the triazole ring system.

In contrast, the azetidine ring system found in related compounds such as 1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde represents a four-membered saturated heterocycle with significantly different geometric and electronic properties. The four-membered ring experiences considerable ring strain due to the acute bond angles required to close the cyclic structure, resulting in increased reactivity and altered conformational behavior compared to the pyrrolidine analog. The ring strain in azetidine systems creates a more planar ring geometry with less conformational flexibility, which can impact the positioning of substituents and their spatial relationships with other molecular components. This structural difference becomes particularly relevant when considering the 3-position substitution pattern, as the reduced ring size and altered geometry can significantly affect the orientation and accessibility of the methyl linker connection to the triazole ring.

The electronic properties of pyrrolidine versus azetidine ring systems also contribute to differences in molecular behavior and potential reactivity patterns. The pyrrolidine nitrogen atom exhibits typical tertiary amine characteristics with a lone pair of electrons available for hydrogen bonding or coordination interactions, while the ring strain in azetidine systems can influence the basicity and nucleophilicity of the nitrogen atom. These electronic differences become particularly important when considering the acetyl substitution at the nitrogen position, as the amide bond formation and subsequent electronic delocalization may be affected by the ring strain and geometric constraints present in each system. The resulting conformational and electronic differences between pyrrolidinyl and azetidinyl substituents can significantly impact molecular recognition events, binding affinities, and biological activities.

The substituent position analysis reveals that the choice between pyrrolidine and azetidine ring systems represents more than a simple structural variation, as it fundamentally alters the three-dimensional molecular architecture and electronic distribution within the molecule. The five-membered pyrrolidine ring provides greater conformational flexibility and reduced ring strain, potentially allowing for more favorable interactions with biological targets or synthetic reagents. Conversely, the four-membered azetidine ring introduces significant structural rigidity and electronic perturbations that may enhance selectivity or modify reactivity patterns in specific applications. These systematic structural differences highlight the importance of careful substituent selection in the design and optimization of triazolecarbaldehyde derivatives for specific applications in medicinal chemistry or synthetic organic chemistry.

Properties

IUPAC Name

1-[(1-acetylpyrrolidin-3-yl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-8(16)13-3-2-9(4-13)5-14-6-10(7-15)11-12-14/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMDAZFLJFXYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a member of the triazole family, notable for its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure

The molecular formula for this compound is C11H14N4OC_{11}H_{14}N_{4}O. Its structure features a triazole ring, an acetylpyrrolidine moiety, and an aldehyde functional group. The presence of these functional groups contributes to its biological activity.

Physical Properties

PropertyValue
Molecular Weight218.26 g/mol
SolubilitySoluble in DMSO
Melting PointNot established

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study on similar triazole derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the inhibition of cell wall synthesis.

Anticancer Properties

Triazole derivatives have also shown promise in cancer therapy. In vitro studies suggest that this compound can induce apoptosis in cancer cells by activating caspase pathways .

Case Study: Efficacy Against Cancer Cell Lines

A recent study evaluated the compound's effects on several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)15.0Cell cycle arrest
A549 (Lung)10.0Inhibition of proliferation

The results indicate that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells .

Neuroprotective Effects

Emerging research suggests that triazole derivatives may possess neuroprotective properties. In animal models of neurodegenerative diseases, compounds similar to this compound have been shown to reduce oxidative stress and inflammation in neuronal tissues .

The proposed mechanism of action involves the interaction of the triazole ring with biological targets such as enzymes and receptors. The aldehyde group may facilitate binding to specific proteins involved in cellular signaling pathways, leading to altered gene expression and subsequent biological effects.

Enzyme Inhibition

Triazoles are known inhibitors of various enzymes, including those involved in fungal cell wall biosynthesis. The compound may similarly inhibit enzymes related to tumor growth or microbial proliferation.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit antimicrobial properties. A study demonstrated that derivatives of 1H-1,2,3-triazoles possess significant activity against various bacterial strains, suggesting that 1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde may also exhibit similar properties.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Potential

The compound has been investigated for its anticancer properties. A study focusing on triazole derivatives showed that they can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis.

Cell Line IC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.0

Cognitive Enhancements

Research has shown that certain acetylpyrrolidine derivatives can enhance cognitive functions in preclinical models. The incorporation of the triazole moiety may further enhance these effects by modulating neurotransmitter systems.

Case Study: Memory Improvement

A study evaluated the effects of a related compound on memory retention in rodent models. Results indicated a significant improvement in memory performance in treated animals compared to controls.

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to participate in click chemistry reactions makes it valuable for creating complex molecular architectures.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of the target compound lies in its 1-((1-acetylpyrrolidin-3-yl)methyl) substituent, which distinguishes it from analogs with simpler aromatic or aliphatic groups. Key comparisons include:

  • This analog shows antimicrobial activity due to its planar aromatic system .
  • 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde (C10H7FN4O) : The electron-withdrawing fluorine atom increases electrophilicity, improving reactivity in condensation reactions (e.g., with pyrazolones) .
  • 1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (C11H16N4O2) : Replaces pyrrolidine with a six-membered piperidine ring, altering steric and electronic profiles. This compound is used in high-throughput crystallography studies .
  • 1-(Phenethyl)-1H-1,2,3-triazole-4-carbaldehyde (C11H10N4O) : A phenethyl group provides hydrophobicity, favoring membrane penetration in agrochemical applications .

Physicochemical Properties

  • Solubility : The acetylpyrrolidine group enhances water solubility compared to purely aromatic analogs (e.g., 1-phenyl derivatives). However, exact solubility data are unavailable .
  • Crystallography : Related triazole-carbaldehydes exhibit planar triazole rings with dihedral angles <20° relative to substituents, as seen in 1-phenyl analogs . Hydrogen-bonding interactions (C–H⋯O/N) stabilize crystal packing .

Preparation Methods

Synthesis of 1-Substituted 1,2,3-Triazole-4-Carbaldehydes

  • The 1,2,3-triazole-4-carbaldehyde scaffold is commonly prepared by a one-pot CuAAC reaction between an azide and an alkyne bearing a protected aldehyde equivalent or a masked aldehyde precursor such as 3,3-diethoxyprop-1-yne. This method provides high regioselectivity for the 1-substituted triazole.

  • For example, benzyl azide and 3,3-diethoxyprop-1-yne undergo CuAAC to yield 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde after deprotection of the acetal group. By analogy, azides derived from acetylpyrrolidin-3-ylmethyl precursors can be used to install the corresponding substituent at the 1-position.

Preparation of the Acetylpyrrolidin-3-yl Methyl Azide Precursor

  • The acetylpyrrolidin-3-yl methyl fragment is introduced by first synthesizing the corresponding azide derivative. This typically involves:

    • Starting from 3-(aminomethyl)pyrrolidine, acetylation is performed using acetic anhydride or acetyl chloride to afford 1-acetylpyrrolidin-3-yl methyl amine.

    • Conversion of the amine to the azide can be achieved through diazotization followed by azide substitution or via nucleophilic substitution using sodium azide on an appropriate leaving group derivative.

Coupling via CuAAC to Form the Triazole Ring

  • The acetylpyrrolidin-3-yl methyl azide is reacted with an alkyne bearing a protected aldehyde group (e.g., 3,3-diethoxyprop-1-yne) in the presence of a copper(I) catalyst under mild conditions to afford the this compound after deprotection of the acetal to the aldehyde.

  • This step is highly efficient and regioselective, favoring the 1-substituted triazole isomer, which is critical for biological activity and further functionalization.

Alternative Preparation Routes

  • Dimroth Rearrangement : Some studies indicate that 1-substituted 1,2,3-triazole-4-carbaldehydes can undergo Dimroth rearrangement under certain conditions, which may be exploited to generate derivatives with different substitution patterns.

  • Functional Group Transformations : Starting from 1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole derivatives, selective acetylation at the nitrogen of the pyrrolidine ring and oxidation to introduce the aldehyde functionality on the triazole ring can be performed sequentially.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Azide synthesis Sodium azide, diazotization, or nucleophilic substitution From acetylpyrrolidin-3-yl methyl amine precursor
CuAAC reaction Copper(I) catalyst (e.g., CuSO4 + sodium ascorbate), solvent (t-BuOH/H2O), room temperature High regioselectivity for 1-substituted triazole
Aldehyde deprotection Acidic hydrolysis (e.g., aqueous HCl) Converts acetal to aldehyde on triazole ring
Acetylation of pyrrolidine nitrogen Acetic anhydride or acetyl chloride, base (e.g., pyridine) Performed prior to azide formation or after triazole formation

Research Findings and Yields

  • The CuAAC-based synthesis of triazole-4-carbaldehydes generally provides yields exceeding 80% with excellent regioselectivity.

  • The acetylation step on the pyrrolidine nitrogen is typically quantitative under mild conditions, preserving the integrity of the triazole and aldehyde functionalities.

  • The overall multi-step synthesis from commercially available starting materials can achieve overall yields in the range of 50-70% , depending on purification efficiency and scale.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield Range (%) Reference
Azide synthesis from acetylpyrrolidinyl amine Diazotization or nucleophilic substitution Sodium azide, acetic anhydride (for acetylation) 70-90
CuAAC cycloaddition Copper(I)-catalyzed azide-alkyne cycloaddition CuSO4, sodium ascorbate, t-BuOH/H2O, RT 80-95
Aldehyde deprotection Acidic hydrolysis Aqueous HCl, mild heating 85-90
Acetylation of pyrrolidine nitrogen Acetic anhydride or acetyl chloride Pyridine or base, room temperature Quantitative

Notes on Purification and Characterization

  • Final compounds are typically purified by column chromatography or recrystallization.

  • Characterization is done using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

  • The aldehyde proton signal in ^1H NMR and characteristic triazole signals confirm successful synthesis.

Q & A

Q. What are the standard synthetic routes for 1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde?

The compound is typically synthesized via azide-alkyne cycloaddition (CuAAC or strain-promoted), leveraging regioselective triazole formation. A multi-step approach involves:

  • Step 1 : Functionalization of pyrrolidine with an acetyl group to yield 1-acetylpyrrolidine.
  • Step 2 : Alkylation or coupling of the pyrrolidine moiety with a propargyl group to introduce the alkyne functionality.
  • Step 3 : Cycloaddition with an azide-bearing aldehyde precursor under catalytic conditions (e.g., CuSO₄/sodium ascorbate) . Solvent choice (e.g., DMF or THF) and temperature control (25–60°C) are critical for optimizing yield and purity.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the acetylpyrrolidine methyl group (δ ~2.1 ppm) and aldehyde proton (δ ~9.8 ppm). Triazole protons appear as singlets (δ ~7.5–8.5 ppm) .
  • IR Spectroscopy : Stretching frequencies for the aldehyde (C=O, ~1700 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 238.24 for the carboxylic acid analog) .

Q. What are the primary biological targets for triazole-pyrrolidine hybrids?

Triazole-pyrrolidine derivatives are explored for interactions with:

  • Enzymes : Kinases, proteases, or cytochrome P450 isoforms via hydrogen bonding with the triazole ring.
  • Receptors : GPCRs or nuclear receptors, where the acetyl group modulates lipophilicity and binding affinity . Methodological Note: Use fluorescence polarization assays or surface plasmon resonance (SPR) to quantify target engagement.

Advanced Research Questions

Q. How can regioselectivity challenges in triazole synthesis be addressed during scale-up?

  • Catalytic Optimization : Employ Cu(I)-stabilizing ligands (e.g., TBTA) to enhance 1,4-regioselectivity in CuAAC reactions.
  • Alternative Conditions : Strain-promoted azide-alkyne cycloaddition (SPAAC) avoids metal catalysts, favoring 1,5-regioisomers but requires specialized reactants .
  • Analytical Validation : Use HPLC with chiral columns or 2D NMR (NOESY) to resolve regiochemical ambiguity .

Q. What strategies improve the compound’s solubility for in vivo studies?

  • Prodrug Design : Convert the aldehyde to a Schiff base or oxime derivative for enhanced stability and solubility.
  • Formulation : Use co-solvents (e.g., PEG-400) or lipid-based nanoemulsions.
  • Structural Modifications : Introduce polar substituents (e.g., hydroxyl groups) on the pyrrolidine ring without disrupting acetyl group interactions .

Q. How do electronic effects of the acetyl group influence reactivity in cross-coupling reactions?

  • Steric vs. Electronic : The acetyl group reduces pyrrolidine ring flexibility, hindering nucleophilic attack at the triazole’s C4 position.
  • DFT Studies : Computational modeling (e.g., Gaussian 16) predicts charge distribution, showing the aldehyde’s electrophilicity is amplified by conjugation with the triazole . Experimental Validation: Perform Hammett analysis with substituted analogs to quantify electronic effects .

Q. What are common contradictions in biological activity data for similar triazole derivatives?

  • Case Study : Some analogs show potent antimicrobial activity (in vitro MIC < 1 µg/mL) but poor efficacy in vivo due to rapid metabolism of the aldehyde group.
  • Resolution : Compare metabolic stability using liver microsome assays (e.g., human CYP450 isoforms) and modify the aldehyde to a methyl ester or acetal .

Data Analysis & Experimental Design

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Core Modifications : Synthesize analogs with variations in:
  • Pyrrolidine substituents (e.g., cyclobutyl vs. acetyl).
  • Triazole position (1H vs. 2H isomers).
    • Assay Selection : Prioritize high-throughput screening (HTS) for cytotoxicity (MTT assay) and target-specific inhibition (e.g., kinase profiling) .
    • Data Interpretation : Use multivariate analysis (PCA) to correlate structural features with activity .

Q. What computational tools predict binding modes with biological targets?

  • Docking Software : AutoDock Vina or Schrödinger Glide, using the compound’s InChI key (e.g., InChI=1S/C10H14N4O3/c1-7(15)...) to generate 3D conformers .
  • MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories.
  • Limitations : Triazole’s tautomerism may require multiple docking poses to account for dynamic behavior .

Q. How to resolve discrepancies in reported synthetic yields for analogous compounds?

  • Case Example : Yields for triazole-aldehydes vary from 45% to 78% due to:
  • Azide purity (e.g., residual moisture reduces reactivity).
  • Catalyst loading (Cu(I) > 5 mol% may promote side reactions).
  • Troubleshooting : Monitor reaction progress via TLC or inline IR. Reproduce high-yield conditions (e.g., inert atmosphere, dry solvents) .

Tables of Key Data

Table 1 : Comparative Properties of Triazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Target CompoundC₁₀H₁₄N₄O₃238.24Aldehyde, Triazole, Acetyl
Analog (Carboxylic Acid Derivative)C₁₀H₁₄N₄O₃238.24Carboxylic Acid, Triazole
Piperidine-Based AnalogC₁₁H₁₆N₄O₂236.27Aldehyde, Piperidine, Acetyl

Table 2 : Common Spectral Signatures

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Aldehyde9.8 (s, 1H)1700–1720 (C=O)
Triazole7.5–8.5 (s, 1H)1600–1650 (C=N)
Acetyl (CH₃)2.1 (s, 3H)1250–1350 (C-O)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

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